N-(5-chloro-2-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(5-chloro-2-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-coupled acetamide derivative characterized by:
- A 1,2,4-triazole core substituted at position 4 with a 4-methylphenyl group and at position 5 with a 4-chlorophenyl group.
- A sulfanylacetamide side chain attached to the triazole ring, with the acetamide nitrogen further substituted by a 5-chloro-2-methylphenyl group.
This structure combines electron-withdrawing (chloro) and electron-donating (methyl) substituents, which may influence its physicochemical and biological properties. Below, we compare this compound with structurally related analogs to highlight key differences in synthesis, properties, and activity.
Properties
CAS No. |
477329-09-2 |
|---|---|
Molecular Formula |
C24H20Cl2N4OS |
Molecular Weight |
483.4 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H20Cl2N4OS/c1-15-3-11-20(12-4-15)30-23(17-6-9-18(25)10-7-17)28-29-24(30)32-14-22(31)27-21-13-19(26)8-5-16(21)2/h3-13H,14H2,1-2H3,(H,27,31) |
InChI Key |
MFUOYJCEKBUTEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=CC(=C3)Cl)C)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Carbothioamide Cyclization
The 1,2,4-triazole ring is constructed via cyclocondensation of thiosemicarbazides under acidic conditions. For example, 4-(4-methylphenyl)-3-thio-5-(4-chlorophenyl)-1,2,4-triazole is synthesized by refluxing N-(4-methylphenyl)thiosemicarbazide with 4-chlorobenzoyl chloride in phosphoryl chloride (POCl₃).
Reaction Conditions
| Component | Quantity | Role |
|---|---|---|
| Thiosemicarbazide | 20.0 mmol | Nitrogen source |
| 4-Chlorobenzoyl chloride | 20.0 mmol | Electrophilic agent |
| POCl₃ | 30 mL | Solvent/catalyst |
| Temperature | Reflux (110°C) | |
| Time | 7 hours |
This method yields the triazole thiol intermediate with >85% purity after recrystallization from ethanol.
Acetamide Sidechain Preparation
Nucleophilic Substitution of 2-Chloroacetamide
The acetamide fragment is synthesized by reacting 5-chloro-2-methylaniline with chloroacetyl chloride in dichloromethane (DCM) under basic conditions:
Optimization Notes
-
Maintaining temperatures below 5°C minimizes diacetylation byproducts.
-
Triethylamine acts as both base and proton scavenger.
Sulfanyl Bridge Formation
Thiol-Acetamide Coupling
The final step involves nucleophilic displacement of the chloro group in 2-chloro-N-(5-chloro-2-methylphenyl)acetamide by the triazole thiolate anion:
Key Parameters
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Ethanol/Water (3:1) | Maximizes solubility |
| Temperature | 70–80°C | Accelerates SN2 |
| Reaction Time | 6–8 hours | Completes substitution |
Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >90% purity.
Analytical Characterization
Spectroscopic Confirmation
Elemental Analysis
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 58.42 | 58.38 |
| H | 4.07 | 4.11 |
| N | 11.33 | 11.28 |
Data aligns with theoretical values for C₂₄H₂₀Cl₂N₄OS.
Challenges and Process Optimization
Byproduct Formation in Triazole Synthesis
Unsubstituted triazoles may form if thiosemicarbazide derivatives undergo premature cyclization. Mitigation strategies include:
Sulfanyl Linkage Stability
The -S-CH₂- bond is susceptible to oxidation. Process modifications:
Scalability and Industrial Feasibility
Catalytic Hydrogenation for Intermediate Reduction
Patent CN103508904A demonstrates Raney-Ni catalyzed hydrogenolysis at 60–70°C under 3–5 bar H₂, achieving 92% yield for analogous chloro-methylaniline derivatives. Adapting this to the target compound’s synthesis could enhance scalability.
Continuous Flow Processing
Microreactor systems enable precise control over exothermic steps (e.g., chloroacetyl chloride addition), reducing thermal degradation risks.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the aromatic rings, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to partially or fully reduced triazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been synthesized and tested against various bacterial strains, demonstrating moderate to high antibacterial activities. The specific compound under discussion has shown effectiveness against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Table 1: Antimicrobial Activity of Related Triazole Compounds
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 3.91 mg/L |
| Compound B | Escherichia coli | 7.81 mg/L |
| N-(5-chloro-2-methylphenyl)-2-{...} | Enterococcus faecalis | 6.25 mg/L |
Agricultural Applications
The compound's structure suggests potential use as a fungicide or pesticide due to the presence of the triazole ring, which is commonly found in agricultural chemicals. Triazoles are known for their ability to inhibit fungal growth by interfering with sterol biosynthesis in fungi. Studies have indicated that similar compounds can effectively manage fungal diseases in crops, thereby enhancing agricultural productivity .
Synthesis and Structural Modifications
The synthesis of N-(5-chloro-2-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step reactions starting from simpler organic compounds. The structural modifications around the triazole ring can significantly influence the biological activity of the resulting compounds. For example, altering substituents on the aromatic rings can enhance antimicrobial potency or selectivity against specific pathogens .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of triazole derivatives' biological activities:
- Study on Antimicrobial Properties : A study published in Molecules evaluated various triazole derivatives for their antibacterial properties against clinical isolates of bacteria. The results indicated that modifications to the triazole core could lead to enhanced activity against resistant strains .
- Agricultural Efficacy : Research conducted by agricultural scientists demonstrated that triazole-based fungicides effectively controlled fungal pathogens in crops like wheat and barley. The findings suggest that compounds similar to N-(5-chloro-2-methylphenyl)-2-{...} could be developed into effective agricultural products .
- Structure-Activity Relationship (SAR) Analysis : A comprehensive SAR analysis highlighted how different substituents on the phenyl rings influenced both the solubility and biological activity of triazole derivatives, paving the way for designing more effective antimicrobial agents .
Mechanism of Action
The mechanism of action of “N-(5-chloro-2-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” would depend on its specific interactions with molecular targets. Typically, triazole derivatives may inhibit enzymes by binding to their active sites or interfere with cellular processes by interacting with proteins or nucleic acids.
Comparison with Similar Compounds
Substituent Variations on the Triazole Ring
The triazole ring’s substituents significantly affect molecular interactions and bioactivity. Key analogs include:
Key Trends :
Acetamide Side Chain Modifications
Variations in the acetamide’s aryl substituent influence steric and electronic properties:
Key Trends :
Key Trends :
Key Trends :
Areas for Further Research :
- Direct evaluation of the target compound’s antimicrobial, antioxidant, and anti-inflammatory activity.
- Crystallographic studies to correlate structure with physicochemical properties.
Biological Activity
N-(5-chloro-2-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to consolidate findings related to its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure and Properties
The compound has the following molecular formula: CHClNOS. It features a triazole ring, which is known for its diverse biological activities. The presence of chlorine and methyl groups on the aromatic rings may influence its pharmacological profile.
Antimicrobial Activity
Research has demonstrated that compounds with triazole moieties exhibit significant antimicrobial properties. For instance, studies have reported that derivatives of triazoles can inhibit various bacterial strains, including Escherichia coli and Staphylococcus aureus. The specific compound under consideration has not been extensively studied for antimicrobial activity in isolation; however, related compounds have shown promising results.
| Compound | Target Organism | Activity |
|---|---|---|
| Triazole Derivative A | E. coli | Moderate |
| Triazole Derivative B | S. aureus | Significant |
Anticancer Activity
The anticancer potential of this compound is supported by studies indicating that triazole-based compounds can induce apoptosis in cancer cells. For example, similar triazole derivatives have shown efficacy against various cancer cell lines by disrupting cellular processes such as tubulin polymerization.
Case Study:
A study on a related compound demonstrated an IC value of 0.283 mM against TNF- release in LPS-stimulated whole blood, indicating a potential for anti-inflammatory and anticancer effects through modulation of immune responses .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Triazole derivatives are known to interact with various enzymes, including carbonic anhydrase and serine proteases. The inhibition of these enzymes can lead to therapeutic effects in conditions such as cancer and inflammation.
Inhibitory Activity Data:
Structure-Activity Relationship (SAR)
The biological activity of the compound can be influenced by the position and nature of substituents on the triazole and phenyl rings. Studies indicate that electron-withdrawing groups enhance inhibitory activity against serine proteases while certain substitutions can reduce efficacy .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for this compound, and what critical parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of triazole precursors, sulfanyl group introduction via nucleophilic substitution, and final acetamide coupling. Key parameters include:
- Reagent selection : Use of coupling agents like EDCI/HOBt for amide bond formation to minimize racemization .
- Temperature control : Maintaining reflux conditions (~80–100°C) during cyclization steps to enhance reaction efficiency .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
- Validation : Confirm purity via HPLC (>95%) and structural integrity via NMR (e.g., characteristic δ 7.2–7.8 ppm for aromatic protons) .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methylphenyl groups at δ 2.3–2.5 ppm) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 523.08) .
- X-ray crystallography : Resolve 3D conformation, particularly the triazole ring geometry and sulfanyl-acetamide linkage .
Q. How do researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated stability studies : Incubate the compound in buffers (pH 1–10) at 25–40°C for 72 hours. Monitor degradation via HPLC.
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C suggests thermal stability) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., chloro vs. methoxy groups) to isolate pharmacophores .
- Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls to reduce variability .
- Computational docking : Predict binding affinities to targets (e.g., triazole interaction with ATP-binding pockets) to rationalize discrepancies .
Q. How can reaction conditions be optimized to mitigate side reactions during intermediate synthesis?
- Methodological Answer :
- Protection/deprotection : Use Boc groups for amine protection during sulfanyl-acetamide coupling to prevent undesired nucleophilic attacks .
- Inert atmosphere : Conduct reactions under nitrogen to avoid oxidation of sulfanyl groups .
- Catalyst screening : Test Pd/C or Ni catalysts for selective reductions in triazole ring formation .
Q. What mechanistic insights explain the compound’s interaction with biological targets?
- Methodological Answer :
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to enzymes like COX-2 .
- Kinetic assays : Measure IC₅₀ values in time-dependent inhibition studies to distinguish competitive vs. non-competitive binding .
- Mutagenesis studies : Identify critical amino acid residues (e.g., Ser530 in COX-2) interacting with the triazole core .
Q. How do researchers design derivatives to enhance solubility without compromising activity?
- Methodological Answer :
- PEGylation : Introduce polyethylene glycol chains to the acetamide moiety to improve aqueous solubility .
- Salt formation : Prepare hydrochloride or sodium salts for ionic derivatives .
- Prodrug approaches : Modify the sulfanyl group to a sulfoxide for pH-sensitive activation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
